3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O2S/c1-7-10(13(20)18-14-17-5-6-22-14)12(19-21-7)11-8(15)3-2-4-9(11)16/h2-6H,1H3,(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWULQLQQXEKJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701330360 | |
| Record name | 3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701330360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49725765 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
326902-99-2 | |
| Record name | 3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701330360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxazole Core Formation via Cyclization
The oxazole ring is typically constructed through cyclization reactions. A plausible route involves the reaction of a β-ketoamide precursor with a chlorinating agent to induce ring closure. For example, 2,6-dichlorophenylacetyl chloride may react with a methyl-substituted β-ketoamide to form the oxazole skeleton.
Representative Reaction Scheme:
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Precursor Synthesis :
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2,6-Dichlorophenylacetic acid is converted to its acyl chloride using thionyl chloride.
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Methyl acetoacetate is condensed with ammonium acetate to form a β-ketoamide intermediate.
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Cyclization :
Key Conditions :
Carboxamide Bond Formation
The carboxamide linkage at position 4 is formed by coupling the oxazole-4-carboxylic acid (or its acyl chloride) with 2-aminothiazole.
Procedure :
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Activation of Carboxylic Acid :
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The oxazole-4-carboxylic acid is treated with thionyl chloride to generate the corresponding acyl chloride.
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Amidation :
Yield Optimization :
Process Optimization and Impurity Control
Solvent and Base Effects
The absence of base during acyl chloride formation and coupling steps is critical to suppress tetrachloroamide impurities, as demonstrated in analogous syntheses. For example, omitting triethylamine during the reaction of 4-amino-3-hydroxybenzoic acid with 3,5-dichlorobenzoyl chloride reduced tetrachloroamide levels to <0.01%.
Table 1: Solvent Systems and Their Impact on Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene/THF | 80 | 72 | 98.5 |
| Dichloromethane | 25 | 65 | 97.2 |
| Acetonitrile | 60 | 68 | 96.8 |
Analytical Characterization
Physicochemical Properties
Chemical Reactions Analysis
Types of Reactions
3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to modify the oxazole or thiazole rings.
Substitution: Halogen substitution reactions are common, especially involving the dichlorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups.
Scientific Research Applications
3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The table below summarizes key analogs and their properties:
*Inferred from structural analysis; †Calculated based on formula C14H10Cl2N3O2S.
Key Findings from Structural Comparisons
Impact of Substituents on Lipophilicity: The thiazol-2-yl group in the target compound balances moderate lipophilicity with hydrogen-bonding capacity. In contrast, analogs with bulky aryl groups (e.g., 4-phenylthiazol-2-yl in ) exhibit higher XLogP3 values (~6.3), which may improve membrane permeability but reduce aqueous solubility.
Solubility and Hydrogen-Bonding :
- The hydroxylated analog (C15H16Cl2N2O3) demonstrates improved solubility due to its polar hydroxy group, a critical factor for oral bioavailability.
- The thiazole ring in the target compound provides hydrogen-bond acceptors (N and S), which may enhance interactions with biological targets compared to purely hydrophobic substituents.
The target compound’s thiazol-2-yl group offers a balance of size and functionality for target engagement.
Biological Activity: Leflunomide derivatives (e.g., ) highlight the importance of the oxazole-carboxamide scaffold in immunomodulation.
Biological Activity
The compound 3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 430.3 g/mol |
| CAS Number | 438613-18-4 |
| Purity | ≥95% |
The compound features a complex structure that includes a thiazole ring and an oxazole moiety, both of which are known for their biological significance.
Anticancer Activity
Research indicates that compounds containing oxazole and thiazole rings exhibit significant anticancer properties. For instance, derivatives similar to This compound have been tested against various cancer cell lines:
- MCF-7 (breast cancer) : Compounds showed IC values ranging from 1.1 to 24.74 µM, indicating potent inhibitory effects compared to standard treatments like 5-Fluorouracil (IC = 24.74 µM) and Tamoxifen (IC = 5.12 µM) .
- HCT-116 (colorectal cancer) : Similar trends were observed with IC values suggesting enhanced efficacy over standard chemotherapeutics .
Antimicrobial Activity
The compound's thiazole component is linked to notable antimicrobial properties. In studies involving derivatives of thiazole:
- Compounds demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 7.9 µg/mL .
The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes such as thymidylate synthase (TS), which is crucial for DNA synthesis in rapidly dividing cells. For example:
- Compounds with similar structures have shown TS inhibition with IC values between 1.95–4.24 µM, making them potential candidates for further development in cancer therapy .
Study 1: Anticancer Efficacy
In a study conducted by Alam et al., various oxazole derivatives were synthesized and evaluated for their anticancer activity against MCF-7 cells. The most potent compound exhibited an IC value significantly lower than that of established drugs .
Study 2: Antimicrobial Assessment
Ningegowda et al. synthesized thiazole derivatives and assessed their antimicrobial activity against Mycobacterium tuberculosis. One particular compound showed promising results with an effective concentration of 62.5 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
